

Bioactivity comparison of piperidinyl vs morpholinyl quinoline amines

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Compound of Interest

Compound Name: 8-(Piperidin-1-yl)quinolin-5-amine

CAS No.: 856090-97-6

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Bioactivity Comparison: Piperidinyl vs. Morpholinyl Quinoline Amines

Executive Summary: The Bioisosteric Switch

In quinoline-based drug discovery—spanning antimalarials, kinase inhibitors (PI3K/mTOR), and antitubercular agents—the substitution of a piperidinyl moiety with a morpholinyl group is a classic bioisosteric switch. While structurally similar (both are saturated six-membered heterocycles), this single atom replacement (methylene

vs. ether

) fundamentally alters the physicochemical landscape of the molecule.[1]

- Piperidine typically drives higher potency through hydrophobic collapse and stronger basicity (cation-interaction), but carries significant liabilities regarding hERG inhibition and metabolic clearance.

- Morpholine serves as a "problem solver," improving solubility and metabolic stability, and reducing cardiotoxicity, often at the cost of a slight reduction in affinity unless a specific hydrogen bond acceptor interaction is exploited.

Part 1: Physicochemical & Structural Divergence

The introduction of the oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (

), which reduces the electron density on the nitrogen atom. This dictates the basicity and lipophilicity differences.

Table 1: Comparative Physicochemical Profile

Feature	Piperidinyl Quinoline	Morpholinyl Quinoline	Impact on Bioactivity
Structure	(Methylene at C4)	(Oxygen at C4)	Morpholine is slightly more compact.
Basicity (of N)	~10.0 – 11.0 (Highly Basic)	~8.3 – 8.5 (Moderately Basic)	Piperidine is largely ionized at physiological pH (7.4), aiding lysosomal trapping but hurting membrane permeability.
Lipophilicity (cLogP)	Baseline (High)	-0.6 to -1.0 (Lower)	Morpholine improves aqueous solubility significantly.
H-Bonding	Donor: 0 / Acceptor: 1 (Tertiary N)	Donor: 0 / Acceptor: 2 (Tertiary N + Ether O)	Morpholine can engage in additional H-bond interactions in the solvent-exposed region of a binding pocket.
Electronic Effect	Electron Donating (via N)	Reduced Donation	Morpholine is a weaker electron donor to the quinoline ring due to the oxygen's inductive withdrawal.

Part 2: Pharmacokinetic Profile (ADME)

Metabolic Stability (Microsomal Stability)

Piperidine is a metabolic "hotspot." The lipophilic ring is prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

- Mechanism: Hydroxylation often occurs at the C3 or C4 position, or N-dealkylation occurs via oxidation of the -carbon.
- The Morpholine Advantage: The oxygen atom blocks the C4 position from oxidation. Furthermore, the lower lipophilicity reduces the overall affinity for the CYP active site (which prefers lipophilic substrates). Consequently, morpholinyl analogs consistently show longer half-lives () and lower intrinsic clearance ().

Solubility and Permeability

Morpholine is the superior choice for solubility-limited scaffolds. The ether oxygen acts as a hydration point, disrupting crystal lattice energy and interacting with water. However, Piperidine often exhibits better passive membrane permeability (PAMPA) due to higher lipophilicity, provided the

does not result in 100% ionization.

Part 3: Toxicology & Safety (The hERG Liability)

The most critical differentiator in modern drug development between these two is hERG channel inhibition (associated with QT interval prolongation and Torsades de Pointes).

- The Piperidine Pharmacophore: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-interactions. The highly basic, lipophilic piperidine nitrogen at physiological pH is a "perfect fit" for this trap.
- The Morpholine Mitigation:
 - Reduced Basicity: Less protonated species available to interact with the channel pore.
 - Reduced Lipophilicity: Less hydrophobic driving force to enter the channel.

- Oxygen Repulsion: The polar oxygen may create unfavorable electrostatic interactions within the hydrophobic hERG pore.

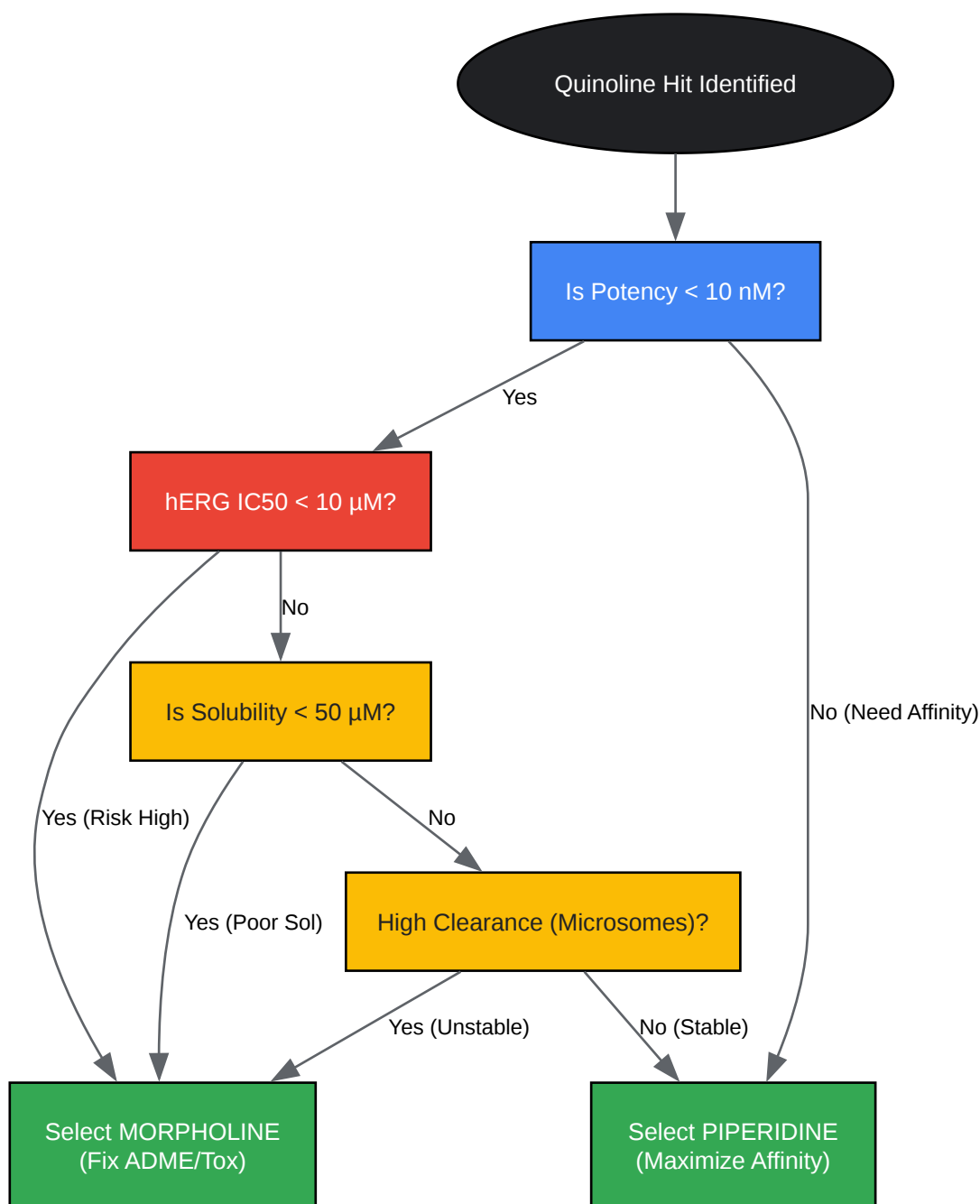
Guideline: If a piperidinyl-quinoline hit shows hERG

, switching to morpholine is the primary medicinal chemistry strategy to mitigate this risk.

Part 4: Decision Logic & Signaling Pathways

Visualization: The Medicinal Chemist's Decision Matrix

The following diagram illustrates the logical flow for selecting between these moieties during Lead Optimization.



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Caption: Decision logic for bioisosteric replacement. Piperidine is favored for raw potency; Morpholine is favored to resolve PK/Tox attrition.

Part 5: Experimental Protocols

To validate the comparison in your specific quinoline scaffold, the following self-validating protocols are recommended.

Synthesis: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (

) on quinolines works if an electron-withdrawing group (e.g.,

) is present. However, for unactivated halo-quinolines, Palladium-catalyzed coupling is the gold standard.

Reagents:

- Substrate: 4-bromoquinoline or 6-bromoquinoline derivative (1.0 eq).
- Amine: Morpholine or Piperidine (1.2 eq).
- Catalyst:
(5 mol%) or
.
- Ligand: BINAP or Xantphos (7-10 mol%). (Xantphos is preferred for morpholine due to bite angle).
- Base:
(Sodium tert-butoxide) (1.5 eq).
- Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol:

- Inerting: Flame-dry a reaction vial and purge with Argon.
- Loading: Add the bromoquinoline, Pd catalyst, Ligand, and Base.^[2]
- Solvation: Add anhydrous Toluene. Sparge with Argon for 5 minutes to remove dissolved

(Critical: Oxygen kills the Pd(0) species).

- Amine Addition: Add the amine (Morpholine or Piperidine) via syringe.[3]
- Reaction: Seal and heat to 100°C for 12–16 hours.
- Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water/brine.
- Purification: Flash chromatography (Hexane/EtOAc). Note: Piperidine derivatives are more polar and may require

.

hERG Inhibition Assay (Automated Patch Clamp)

To quantify the safety difference, a functional assay is required.

Methodology:

- Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG ().
 - Buffer: Extracellular solution (Tyrode's) and Intracellular solution (K-Aspartate based).
 - Protocol:
 - Hold membrane potential at -80 mV.
 - Depolarize to +40 mV for 500 ms (activates channels).
 - Repolarize to -50 mV for 500 ms (elicits tail current).
 - Measure the peak tail current.
 - Dosing: Apply Morpholine/Piperidine analogs at 0.1, 1, 10, and 30
- .
- Analysis: Calculate % Inhibition relative to vehicle (DMSO) and E-4031 (Positive Control).

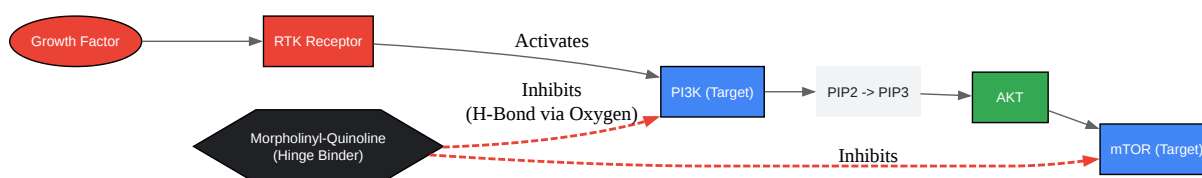
- Success Criterion: Morpholine analog should show

(Safe). Piperidine often shows

(Warning).

Part 6: Case Study Visualization (PI3K/mTOR Pathway)[4]

Morpholine-quinoline derivatives are frequently designed as PI3K/mTOR inhibitors (e.g., Omipalisib analogs) where the morpholine oxygen forms a critical hydrogen bond with the hinge region (Valine residue) of the kinase.



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Caption: Mechanism of Action for Morpholinyl-Quinolines in the PI3K/mTOR pathway. The morpholine oxygen is often the key pharmacophore for hinge binding.

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